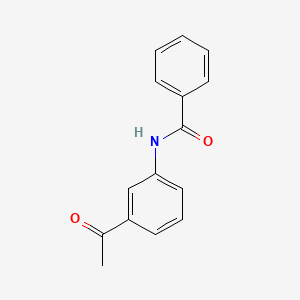![molecular formula C13H8F3NO4 B2806410 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 74030-44-7](/img/structure/B2806410.png)
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Vue d'ensemble
Description
“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is a chemical compound with the molecular formula C13H8F3NO4 . It is a type of nitro compound and a non-heterocyclic fluorinated building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with nitro and phenoxy groups. The phenoxy group is further substituted with a trifluoromethoxy group .Applications De Recherche Scientifique
Electrosynthesis and Antimicrobial Applications
- Electrosynthesis : The compound is used as a precursor in the preparation of Triclosan, an important antibacterial agent commonly used in cosmetics. It is typically obtained by reducing a similar compound (4-chloro-1-(2,4-dichloro phenoxy)-2-nitro benzene) using metavanadate or catalytic hydrogenation with Raney Nickel catalyst. Electrochemical routes are explored for synthesis, considering factors like current density, temperature, and solvent type during electrolysis (Thirunavukkarasu, 1999).
Catalysis and Polymer Chemistry
Catalytic Hydroxylation : The compound plays a role in the direct hydroxylation of benzene to phenol using various oxidants. This is critical in petrochemicals, agrochemicals, and plastics production. Different catalysts, including those based on molecular sieves, are employed for this reaction due to their outstanding performance (Jiang, Wang, & Han, 2013).
Polyimide Film Production : 1,3-bis(4-nitro-2-trifluoromethyl-phenoxy)benzene and its derivatives are utilized in synthesizing transparent polyimide films. These films have significant applications due to their properties and are studied for their performance characteristics (Fu Ju-sun, 2010).
Environmental Chemistry
Reaction with Hydroxyl Radicals : The compound's interaction with hydroxyl radicals, particularly in atmospheric environments, is studied to understand its environmental impact. This includes examining the transformation of benzene and other related compounds in the presence of NO2 and O2 (Moschonas, Danalatos, & Glavas, 1998).
Nitration and Hydroxylation Studies : The nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions is another area of interest. This research is relevant for understanding the chemical transformations in natural and polluted water systems (Vione et al., 2004).
Material Science and Electronics
Phthalonitrile Polymer Synthesis : A resorcinol-based phthalonitrile, similar in structure, is synthesized for creating network polymers with high-temperature stability. These polymers have applications in advanced material science due to their controlled processing and thermal properties (Keller & Dominguez, 2005).
Molecular Electronic Devices : Compounds containing nitroamine redox centers, akin to the structure of the compound , demonstrate significant potential in molecular electronic devices. These molecules have exhibited properties like negative differential resistance and high on-off peak-to-valley ratios, which are crucial for electronic applications (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is classified as an irritant . It may cause skin irritation, and it may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Propriétés
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLFAIEXLKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
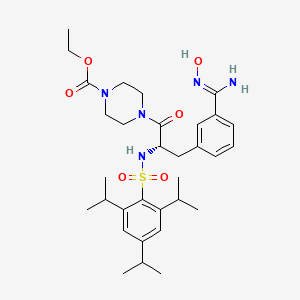
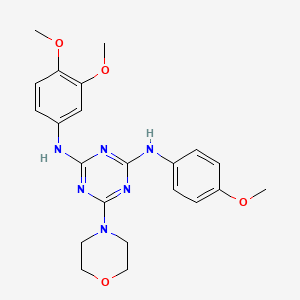
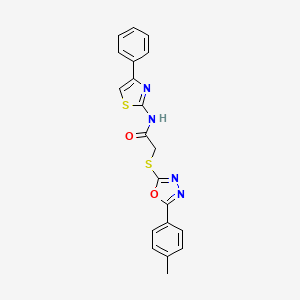
![3-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2806334.png)
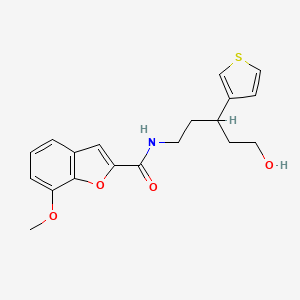


![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2806342.png)
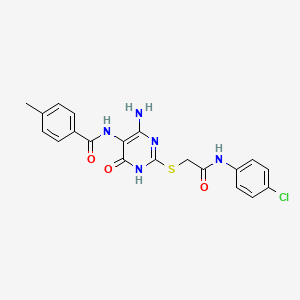
![Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B2806345.png)

![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)
